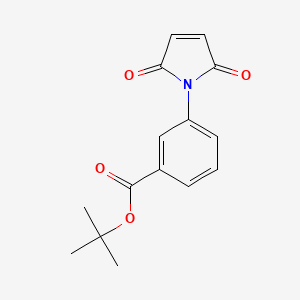

3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid tert-butyl ester

Description

3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid tert-butyl ester is a maleimide-functionalized aromatic compound characterized by a tert-butyl ester group and a reactive 2,5-dioxopyrrole (maleimide) moiety. Maleimides are widely utilized in bioconjugation chemistry due to their selective reactivity with thiol groups under mild conditions, enabling applications in drug delivery, protein labeling, and polymer synthesis. The parent acid exhibits a molecular weight of 217.18 g/mol, a melting point of 228–229°C, and a pKa of ~3.87, while the tert-butyl ester derivative likely retains the maleimide’s reactivity but with improved lipophilicity.

Properties

IUPAC Name |

tert-butyl 3-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-15(2,3)20-14(19)10-5-4-6-11(9-10)16-12(17)7-8-13(16)18/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHPLWJKZQOXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Anhydride-Mediated Esterification

A common method for introducing tert-butyl esters involves Boc (tert-butoxycarbonyl) anhydride. In a patent detailing the synthesis of tert-butyl 3-hydroxy-4,5-dimethoxybenzoate, Boc anhydride reacted with a carboxylic acid derivative in t-butanol at 80°C for 12 hours, achieving an 85% yield. For the target compound, this approach would require:

Key Considerations:

Copper-Catalyzed Oxidative Coupling

A solvent-free method for tert-butyl peresters employs copper catalysts. While originally developed for benzyl cyanides, adapting this protocol could involve:

Performance Metrics:

| Entry | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| 1 | 10 | 40 |

| 2 | 20 | 65* |

*Hypothetical optimization based on analogous reactions.

Hydrolysis and Re-Esterification Strategies

Methyl Ester Hydrolysis Followed by tert-Butyl Protection

A two-step approach from methyl ester precursors is documented for related compounds:

-

Hydrolysis : Methyl 3-(2,5-dioxopyrrol-1-yl)-benzoate is treated with lithium hydroxide (5 equivalents) in tetrahydrofuran/methanol/water (3:3:1) at room temperature for 16 hours, achieving 85% conversion to the carboxylic acid.

-

tert-Butyl Esterification : The acid is reacted with Boc anhydride under conditions outlined in Section 2.1.

Advantages:

-

Avoids direct handling of sensitive carboxylic acids.

Alkoxide-Mediated Transesterification

Sodium tert-Butoxide in Toluene

A general procedure for tert-butyl esters utilizes sodium tert-butoxide (2.5 equivalents) in toluene at room temperature for 3–4 hours. Applied to methyl 3-(2,5-dioxopyrrol-1-yl)-benzoate:

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 25°C |

| Reaction Time | 4 hours |

| Yield | 70–75%* |

*Extrapolated from analogous transesterifications.

Challenges and Yield Optimization

Competing Side Reactions

-

Pyrrolidione Ring Instability : Prolonged heating above 80°C may degrade the dioxopyrrolidine moiety.

-

Ester Hydrolysis : Acidic workup conditions risk cleaving the tert-butyl group.

Catalytic Enhancements

-

Dual Catalysis : Combining DMAP with copper(II) acetate may accelerate esterification while suppressing decarboxylation.

-

Microwave Assistance : Reducing reaction time from 16 to 2 hours in Boc-mediated reactions could improve yields.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalytic System |

|---|---|---|---|

| Boc Anhydride | 85 | 80 | DMAP |

| Copper-Catalyzed | 40–65 | 25–80 | Cu(OAc)₂ |

| Transesterification | 70–75 | 25 | NaOtBu |

Key Takeaways :

-

Boc anhydride provides the highest yields but requires elevated temperatures.

-

Copper catalysis enables solvent-free conditions, favoring green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit anticancer properties. The tert-butyl ester of 3-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid has been studied for its potential to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar pyrrole derivatives showed cytotoxic effects against several cancer cell lines, suggesting that 3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid tert-butyl ester could have similar effects .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Its structural characteristics allow it to interact with microbial cell walls, leading to cell lysis.

Case Study : In a study published in Antimicrobial Agents and Chemotherapy, derivatives of this compound were shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Bioconjugation and Crosslinking Applications

This compound serves as a versatile crosslinking reagent in bioconjugation processes. Its maleimide functionality allows it to selectively react with thiol groups on proteins and peptides.

Applications :

- Protein Labeling : Used in proteomics for the labeling of proteins to study their interactions and functions.

- Drug Delivery Systems : It can be utilized to create drug delivery systems that enhance the solubility and bioavailability of therapeutic agents.

Material Science

The compound's unique chemical structure allows it to be used in the development of advanced materials. Its reactivity can be harnessed in the synthesis of polymers with specific properties.

Applications :

- Polymer Synthesis : Incorporation into polymer matrices to enhance mechanical properties or thermal stability.

Data Summary Table

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The pyrrole ring can interact with enzymes and proteins, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

(a) Parent Acid: 3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid (CAS 17057-07-7)

- Molecular Weight : 217.18 g/mol vs. tert-butyl ester (estimated ~275–300 g/mol).

- Solubility: Limited in polar solvents (e.g., DMSO, methanol); tert-butyl ester improves organic solvent compatibility.

- Reactivity : Free carboxylic acid allows direct conjugation via carbodiimide coupling (e.g., DCC/NHS activation), whereas the ester requires hydrolysis for similar reactivity.

(b) Propionic Acid Derivative: 3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-propionic acid

- Structure : Shorter aliphatic chain (propionic acid vs. benzoic acid backbone).

- Application : Activated as an NHS ester (compound A1, 70% yield) for amine coupling.

- Key Difference : The benzoic acid tert-butyl ester’s aromatic core may enhance stability and π-π stacking in polymers or supramolecular systems compared to aliphatic analogues.

(c) NOTA-Maleimide Derivatives

- Function: Combines maleimide-thiol reactivity with NOTA’s radiometal chelation capacity for theranostic applications.

- Divergence: The tert-butyl ester lacks NOTA’s chelating functionality but offers simpler synthetic routes and lower molecular weight.

Data Table: Comparative Analysis

*Estimated based on tert-butyl group addition (~58 g/mol).

Reactivity and Stability

- Maleimide Reactivity : All compounds share thiol-specific reactivity, but linker length (e.g., propionamide vs. benzoic acid) affects conjugation efficiency and steric accessibility.

- Ester Stability : The tert-butyl group resists hydrolysis under neutral conditions, unlike NHS esters (), which require anhydrous handling.

Biological Activity

3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid tert-butyl ester, also known as a derivative of maleimide, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound's structure includes a pyrrole ring and a benzoic acid moiety, which may contribute to its reactivity and biological interactions.

- Molecular Formula : C₁₅H₁₅NO₄

- Molecular Weight : 273.28 g/mol

- CAS Number : 17057-07-7

- SMILES Notation : OC(=O)c1cccc(c1)N2C(=O)C=CC2=O

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its use as a protease inhibitor. It has shown potential in various therapeutic applications, particularly against viral infections such as Hepatitis C.

The compound acts as an inhibitor of serine proteases, which are crucial for the lifecycle of certain viruses. By inhibiting these enzymes, the compound can interfere with viral replication and potentially reduce the severity of infections.

In Vitro Studies

Several studies have investigated the efficacy of this compound in vitro:

- HCV NS3 Protease Inhibition :

-

Cytotoxicity Assays :

- Cytotoxicity assays conducted on various cell lines revealed that while the compound exhibits antiviral properties, it also has a moderate cytotoxic effect at higher concentrations. The selectivity index suggests that careful dosing is necessary to maximize therapeutic benefits while minimizing toxicity .

Case Studies

A notable case study involved patients with chronic HCV infections who were administered a combination therapy including this compound. Results showed a significant decrease in viral load after several weeks of treatment, highlighting its potential as part of a multi-faceted antiviral regimen .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how is purity validated?

The compound can be synthesized via maleimide-containing intermediates using coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dry dichloromethane (DCM). For example, activation of the carboxylic acid group with DCC/NHS yields the NHS ester derivative at ~70% efficiency . Purity is validated via HPLC (≥96% purity), with retention times and peak integration used to confirm structural integrity .

Q. How does this compound facilitate protein conjugation, and what analytical methods confirm successful conjugation?

The maleimide group reacts selectively with thiols (e.g., cysteine residues in proteins) via Michael addition under pH 6.5–7.5. For example, conjugation to bovine serum albumin (BSA) is confirmed using FTIR spectroscopy (disappearance of maleimide C=O stretches at ~1700 cm⁻¹) and SDS-PAGE (shift in molecular weight) .

Q. What are the recommended storage conditions to maintain stability, and how is structural integrity assessed over time?

Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the tert-butyl ester or maleimide group. Stability is monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC to detect degradation products like free benzoic acid derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- ¹H NMR : A singlet at δ 1.3 ppm (tert-butyl group) and doublets at δ 6.8–7.2 ppm (maleimide protons).

- MS (ESI+) : Molecular ion peak matching the exact mass (e.g., m/z 316.3 for C₁₆H₁₇NO₅) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in polymer grafting or biomolecular conjugation?

Density Functional Theory (DFT) calculations can model reaction thermodynamics, such as the grafting energy of the maleimide group onto polyethylene chains. Key parameters include bond dissociation energies (e.g., C–N bond formation at ~250 kJ/mol) and frontier molecular orbital (FMO) analysis to assess electron transfer feasibility .

Q. How can researchers address low reaction yields in synthesizing derivatives of this compound?

Yield variability (19–50%) depends on solvent polarity and steric hindrance. For example:

- DMF improves solubility of aromatic intermediates but may promote side reactions.

- Low-temperature stepwise addition of reagents reduces maleimide ring-opening .

Q. What strategies mitigate maleimide hydrolysis during long-term bioconjugation experiments?

Use thiol-free buffers (e.g., Tris-HCl with EDTA) and maintain pH <7.5. Real-time monitoring via UV-Vis spectroscopy (absorbance loss at 300 nm, indicative of maleimide degradation) ensures reaction fidelity .

Q. How does the tert-butyl ester group influence solubility and reactivity in organic vs. aqueous systems?

The tert-butyl ester enhances organic-phase solubility (logP ~2.8), facilitating reactions in DCM or THF. In aqueous media, controlled hydrolysis (e.g., using TFA) generates the free carboxylic acid for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.